
4-(Carboxymethylthio)-6-fluoroquinoline
Descripción general
Descripción
4-(Carboxymethylthio)-6-fluoroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the quinolone family of compounds, which are known for their broad-spectrum antibacterial activity. In
Mecanismo De Acción
The mechanism of action of 4-(Carboxymethylthio)-6-fluoroquinoline is not fully understood. However, it is believed to work by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and cell division. This leads to the disruption of bacterial cell growth and ultimately, cell death.
In cancer cells, 4-(Carboxymethylthio)-6-fluoroquinoline is believed to work by inducing apoptosis, or programmed cell death. This is achieved through the activation of various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Carboxymethylthio)-6-fluoroquinoline are largely dependent on the specific application and dosage used. In general, it has been shown to be well-tolerated in both animal and human studies, with few side effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Carboxymethylthio)-6-fluoroquinoline in lab experiments is its broad-spectrum antibacterial activity. This makes it a useful tool for studying the mechanisms of bacterial resistance and for developing new antibiotics.
However, one limitation of using 4-(Carboxymethylthio)-6-fluoroquinoline in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling the compound to minimize the risk of exposure.
Direcciones Futuras
There are many potential future directions for research on 4-(Carboxymethylthio)-6-fluoroquinoline. Some possible areas of focus include:
1. Developing new antibiotics: Further research could be done to optimize the antibacterial activity of 4-(Carboxymethylthio)-6-fluoroquinoline and to develop new derivatives with improved efficacy.
2. Investigating its anti-cancer properties: More studies could be done to explore the potential of 4-(Carboxymethylthio)-6-fluoroquinoline as an anti-cancer agent, including its mechanism of action and potential synergies with other cancer therapies.
3. Studying its effects on the microbiome: Given its broad-spectrum antibacterial activity, it would be interesting to investigate the effects of 4-(Carboxymethylthio)-6-fluoroquinoline on the gut microbiome and other microbial communities.
4. Exploring its potential as a diagnostic tool: 4-(Carboxymethylthio)-6-fluoroquinoline could potentially be used as a diagnostic tool for bacterial infections, as it has been shown to have high specificity for certain bacterial strains.
Conclusion:
In conclusion, 4-(Carboxymethylthio)-6-fluoroquinoline is a promising compound with potential applications in various fields. Its broad-spectrum antibacterial activity and anti-cancer properties make it a valuable tool for research, and there are many potential future directions for further study. With continued research and development, 4-(Carboxymethylthio)-6-fluoroquinoline could have a significant impact on the fields of medicine and microbiology.
Aplicaciones Científicas De Investigación
4-(Carboxymethylthio)-6-fluoroquinoline has been extensively studied for its potential applications in the field of medicine. It has been shown to have significant antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. This makes it a promising candidate for the development of new antibiotics to combat antibiotic-resistant infections.
In addition to its antibacterial activity, 4-(Carboxymethylthio)-6-fluoroquinoline has also been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-(6-fluoroquinolin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(5-7)10(3-4-13-9)16-6-11(14)15/h1-5H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKOSIAETLFECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Fluoroquinolin-4-yl)thio]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



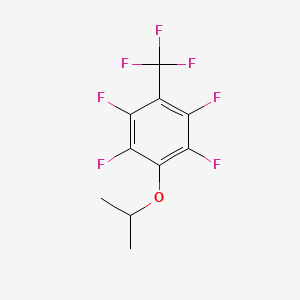
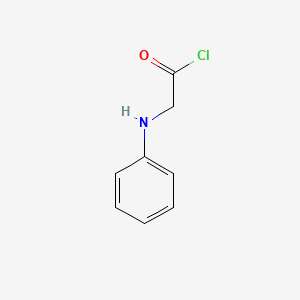
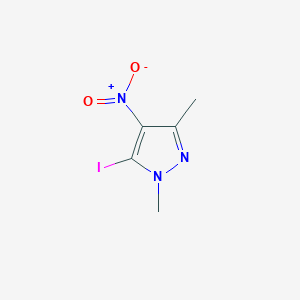


![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3043401.png)

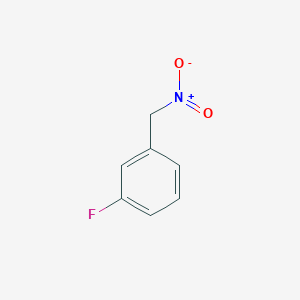

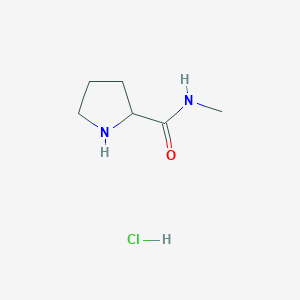
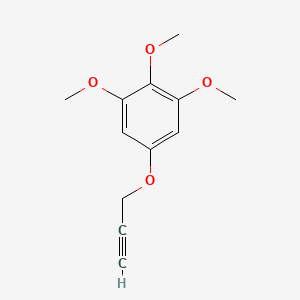
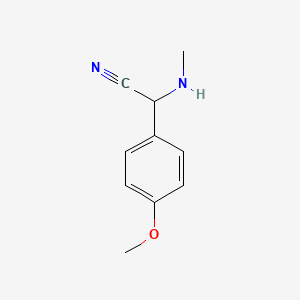

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)